3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide
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Overview
Description
3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide is a chemical compound with a unique structure that includes a morpholine ring substituted with carboxymethylidene and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide typically involves the reaction of morpholine derivatives with appropriate carboxylating agents. One common method is the carboxylation of a morpholine derivative using carbon dioxide in the presence of a base. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale carboxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under mild conditions to achieve substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide involves its interaction with specific molecular targets. The carboxymethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The diethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethylidene)-4,4-dimethylmorpholin-4-ium bromide
- 3-(Carboxymethylidene)-4,4-diethylpiperidin-4-ium bromide
- 3-(Carboxymethylidene)-4,4-diethylthiazolidin-4-ium bromide
Uniqueness
3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62620-28-4 |
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Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(4,4-diethylmorpholin-4-ium-3-ylidene)acetic acid;bromide |
InChI |
InChI=1S/C10H17NO3.BrH/c1-3-11(4-2)5-6-14-8-9(11)7-10(12)13;/h7H,3-6,8H2,1-2H3;1H |
InChI Key |
BPUJGORLNOFWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCOCC1=CC(=O)O)CC.[Br-] |
Origin of Product |
United States |
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